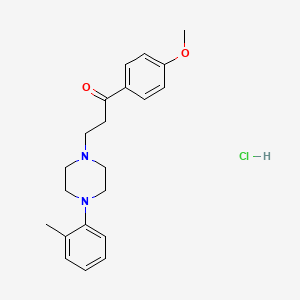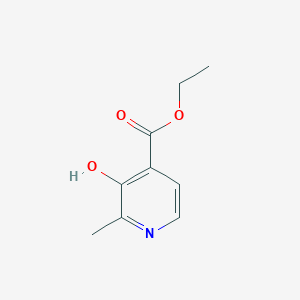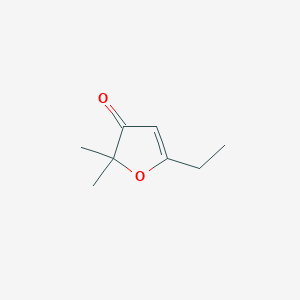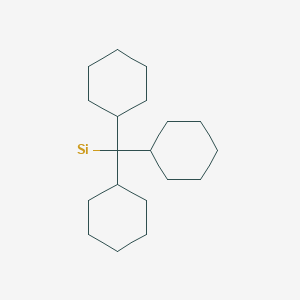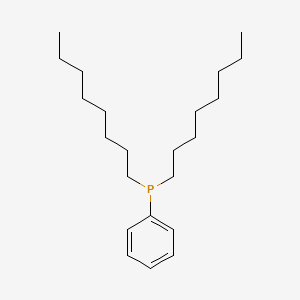
Dioctyl(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl(phenyl)phosphane is an organophosphorus compound with the chemical formula C22H39P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to two octyl groups and one phenyl group. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with octylmagnesium bromide can yield this compound . The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenyl or octyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions. The reaction conditions vary depending on the desired product but often involve the use of solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: The major product of oxidation is dioctyl(phenyl)phosphine oxide.
Substitution: Depending on the substituents used, various substituted phosphines can be formed.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of dioctyl(phenyl)phosphane involves its ability to form stable complexes with various molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to facilitate chemical reactions. The phosphorus atom in the compound can donate electron density to the metal center, enhancing the reactivity of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine: Similar to dioctyl(phenyl)phosphane but with hydrogen atoms instead of octyl groups.
Diphosphines: Compounds with two phosphine groups linked by a backbone.
Uniqueness
This compound is unique due to its combination of steric bulk from the octyl groups and electronic properties from the phenyl group. This makes it particularly effective in forming stable complexes with transition metals, which is valuable in catalytic applications .
Propriétés
Numéro CAS |
14086-46-5 |
|---|---|
Formule moléculaire |
C22H39P |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
dioctyl(phenyl)phosphane |
InChI |
InChI=1S/C22H39P/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
Clé InChI |
HXUARCOTWDKZOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(CCCCCCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


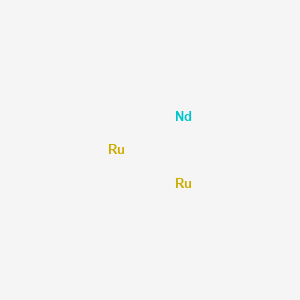
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
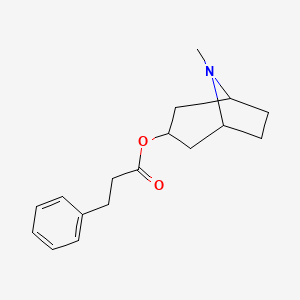
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
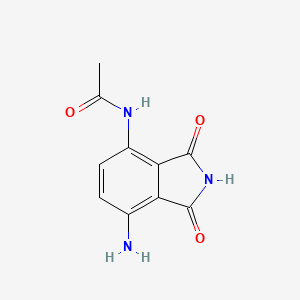

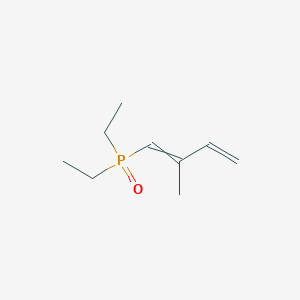

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
